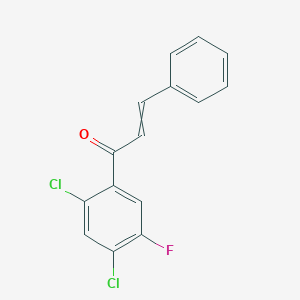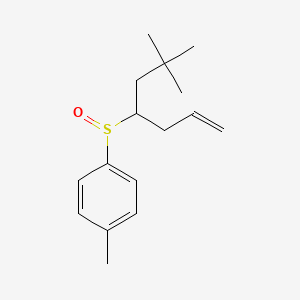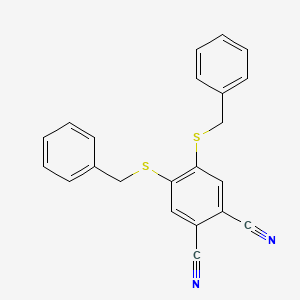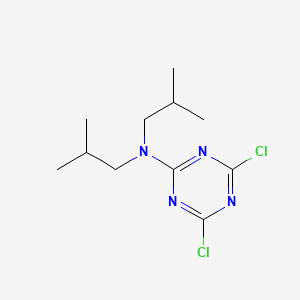
4-Hydroxy-3-methyloctan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyloctan-2-one is an organic compound with the molecular formula C9H18O2 It is a beta-hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyloctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methyl-2-butanone and an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the formation of the beta-hydroxy ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methyloctan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methyloctan-2-one or 4-carboxy-3-methyloctan-2-one.
Reduction: Formation of 4-hydroxy-3-methyloctanol.
Substitution: Formation of 4-chloro-3-methyloctan-2-one or 4-bromo-3-methyloctan-2-one.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyloctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyloctan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the structure and function of proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxy-3-methyloctan-2-one can be compared with other beta-hydroxy ketones such as 4-Hydroxy-3-methyl-2-butanone and 4-Hydroxy-3-methoxybenzaldehyde. While these compounds share similar functional groups, their chemical properties and applications can vary significantly. For example, 4-Hydroxy-3-methyl-2-butanone is commonly used in the synthesis of pharmaceuticals, whereas 4-Hydroxy-3-methoxybenzaldehyde is known for its applications in the fragrance industry.
List of Similar Compounds
- 4-Hydroxy-3-methyl-2-butanone
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-2-pentanone
Propiedades
Número CAS |
460355-55-9 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyloctan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(11)7(2)8(3)10/h7,9,11H,4-6H2,1-3H3 |
Clave InChI |
UXIPBAZQDPRBCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)

![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
